molecular formula C12H20N2OS B14196488 Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- CAS No. 835654-33-6

Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-

Cat. No.: B14196488
CAS No.: 835654-33-6
M. Wt: 240.37 g/mol
InChI Key: MYAKSONMQKUXKA-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- is a chemical compound that features a morpholine ring substituted with an ethyl-thiazole group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- typically involves the reaction of morpholine with an appropriate thiazole derivative. One common method includes the alkylation of morpholine with 1-ethyl-1-(2-thiazolyl)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and an ethyl-thiazole group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

835654-33-6

Molecular Formula

C12H20N2OS

Molecular Weight

240.37 g/mol

IUPAC Name

4-[3-(1,3-thiazol-2-yl)pentan-3-yl]morpholine

InChI

InChI=1S/C12H20N2OS/c1-3-12(4-2,11-13-5-10-16-11)14-6-8-15-9-7-14/h5,10H,3-4,6-9H2,1-2H3

InChI Key

MYAKSONMQKUXKA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=NC=CS1)N2CCOCC2

Origin of Product

United States

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